molecular formula C24H24ClN5O2 B2566517 3-(3-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922454-11-3

3-(3-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2566517
CAS No.: 922454-11-3
M. Wt: 449.94
InChI Key: JPWUSDVKLLTZNB-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic small molecule belonging to a class of tetrahydropyrimidopurine-dione compounds investigated for their biological activity. Compounds with this core structure have been identified as potential chemical inhibitors of inhibitors of differentiation , positioning them as candidates for research in oncology and other proliferative disorders . The specific substitutions on the core scaffold, including the 3-chlorobenzyl and 2,4-dimethylphenyl groups, are designed to modulate the compound's activity and selectivity towards its biological targets. Research into similar analogs suggests potential applicability in studying cellular signaling pathways involved in diseases such as age-related macular degeneration (AMD), psoriasis, and restenosis . The molecular framework is related to other patented compounds intended for the inhibition of cellular differentiation , which may be valuable for investigating new therapeutic strategies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-9-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-15-8-9-19(16(2)12-15)28-10-5-11-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-6-4-7-18(25)13-17/h4,6-9,12-13H,5,10-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWUSDVKLLTZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects and mechanisms of action.

  • Chemical Name : this compound
  • CAS Number : 923399-66-0
  • Molecular Formula : C24H24ClN5O2
  • Molecular Weight : 449.9 g/mol

Biological Activity Overview

The biological activity of this compound is primarily associated with its effects on the central nervous system (CNS) and potential anticancer properties. The following sections detail specific activities and findings.

Anticonvulsant Activity

Research indicates that compounds structurally similar to this compound exhibit anticonvulsant properties. For instance:

  • Mechanism : Compounds that enhance GABAergic activity have shown effectiveness in reducing seizure frequency. Increased levels of GABA and inhibition of GABA transaminase have been noted in related studies .

Anticancer Potential

Preliminary studies suggest that purine derivatives may have anticancer effects by modulating cell cycle regulators such as cyclin-dependent kinases (CDKs). The compound's structure allows it to interact with ATP-binding sites in CDKs:

  • Cell Growth Inhibition : Research has demonstrated that purine analogs can inhibit the proliferation of human leukemic cells by targeting CDK activity .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that similar compounds increased GABA levels significantly and showed anticonvulsant activity in animal models .
Study 2Identified purine derivatives as potential inhibitors of CDK activity leading to reduced cell proliferation in cancerous cells .
Study 3Investigated the binding affinity of purine analogs to various receptors involved in neuroprotection and cancer pathways .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • GABAergic Modulation : Enhances GABA levels and inhibits GABA transaminase.
  • CDK Inhibition : Interferes with ATP binding to CDKs, leading to cell cycle arrest.
  • Oxidative Stress Induction : Some studies suggest that related compounds may induce oxidative stress in cancer cells, promoting apoptosis .

Scientific Research Applications

Adenosine Receptor Modulation

One of the prominent applications of this compound is its role as a modulator of adenosine receptors. Research indicates that derivatives of tetrahydropyrimido[2,1-f]purines can selectively bind to human A1 and A2A adenosine receptors. For instance, compounds with similar structures have demonstrated high affinity for A1 receptors with K_i values as low as 13.6 nM and for A2A receptors with K_i values around 149 nM . This suggests that the compound could be developed as a dual antagonist for these receptors, which are implicated in various physiological processes including cardiovascular function and neuroprotection.

Potential Neuroprotective Effects

The modulation of adenosine receptors has implications for neuroprotection. Studies have shown that compounds targeting these receptors can exhibit protective effects in models of neurodegenerative diseases. The ability to inhibit monoamine oxidase B (MAO-B) alongside adenosine receptor antagonism could enhance the therapeutic profile of this compound in treating conditions like Parkinson's disease .

Multi-Target Drug Development

The compound's structural characteristics allow for the exploration of multi-target drug profiles. Research on related compounds has indicated that modifications can yield drugs that simultaneously inhibit multiple targets, such as A1 and A2A receptors along with MAO-B. For example, one study identified a derivative with triple-target inhibition capabilities, indicating a promising avenue for developing more effective therapeutics .

Table 1: Structure-Activity Relationship Insights

Compound VariantK_i (A1)K_i (A2A)IC50 (MAO-B)Notes
8-(m-bromobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrazino[2,1-f]purine-2,4(1H,3H)-dione13.6 nM--High A1 affinity
8-(3,4-Dichlorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrazino[2,1-f]purine-2,4(1H,3H)-dione351 nM322 nM260 nMTriple-target inhibition

This table illustrates the varying affinities and inhibitory concentrations for different receptor targets among similar compounds. The data emphasize the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 1: Neuroprotection in Animal Models

In a study examining neuroprotective agents for Parkinson's disease treatment, a compound structurally related to our target was administered to animal models. The results indicated significant neuroprotective effects through dual inhibition of A1 and A2A receptors combined with MAO-B inhibition. This suggests that our target compound could potentially yield similar beneficial outcomes in preclinical studies.

Case Study 2: Cardiovascular Effects

Another investigation focused on the cardiovascular effects of tetrahydropyrimido derivatives showed promising results in reducing heart rate and improving cardiac output through selective receptor modulation. The findings support the hypothesis that our compound may also have cardiovascular applications by modulating adenosine signaling pathways.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name Position 3 Substituent Position 9 Substituent Key Biological Activity/Notes Reference
Target Compound 3-(3-chlorobenzyl) 9-(2,4-dimethylphenyl) Hypothesized CNS activity -
3-Benzyl-9-(2-methoxyphenyl) analog Benzyl 2-Methoxyphenyl Unspecified
9-(4-Chlorophenyl)-3-ethyl analog Ethyl 4-Chlorophenyl Unspecified
9-(2-Chloro-6-fluorobenzyl) analog 2-Chloro-6-fluorobenzyl - MAO-B inhibitor (neurodegenerative)
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolinyl)) Isoquinolinyl-alkyl - 5-HT receptor affinity; PDE4B/PDE10A inhibition

Substituent Analysis:

  • Chlorobenzyl vs.
  • 2,4-Dimethylphenyl vs. 2-Methoxyphenyl (): Methyl groups increase lipophilicity and electron-donating effects, whereas methoxy groups offer hydrogen-bonding capability. This suggests the target compound may prioritize membrane permeability over polar interactions .
  • Ethyl vs. Methyl at Position 1 (): Ethyl groups (e.g., in ’s analog) could alter metabolic stability but reduce steric hindrance compared to bulkier substituents .

Neurological Targets

  • MAO-B Inhibition (): A closely related compound with a 2-chloro-6-fluorobenzyl group demonstrated MAO-B inhibitory activity, a key target in Parkinson’s disease. The target compound’s 3-chlorobenzyl group may similarly modulate monoamine oxidase interactions .
  • 5-HT and Dopamine Receptor Affinity (): Isoquinolinyl-alkyl derivatives (e.g., compound 5 in ) showed affinity for serotonin (5-HT1A, 5-HT6, 5-HT7) and dopamine D2 receptors.

Enzyme Inhibition

  • PDE4B/PDE10A Inhibition (): Hybrid ligands with extended alkyl chains (e.g., dihydroisoquinolinyl groups) exhibited phosphodiesterase inhibition. The target compound’s rigid tetrahydropyrimido core may optimize binding to PDE catalytic sites .

Physicochemical Properties

  • Melting Points and Solubility: Analogs in exhibit melting points ranging from 124–271°C, correlating with substituent bulk. The target compound’s dimethylphenyl group may elevate its melting point, necessitating formulation adjustments for bioavailability .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology : Use Pd(Ph₃)₄-catalyzed Suzuki-Miyaura coupling for aryl-aryl bond formation (as in related purine/pyrimidine syntheses). Reflux toluene with K₂CO₃ as a base, followed by purification via gradient column chromatography (EtOAc/hexane) . For cyclization steps, employ substituted benzaldehydes under acidic conditions to form the tetrahydropyrimido core .
  • Key Variables : Catalyst loading (0.05–0.1 mmol), reflux duration (12–24 h), and substituent electronic effects (e.g., electron-withdrawing groups lower yields by 10–15%) .

Q. Which spectroscopic techniques are critical for structural validation, and how are spectral artifacts minimized?

  • Analytical Workflow :

  • IR : Confirm carbonyl stretches (C=O at 1676–1707 cm⁻¹) and NH vibrations (3296–3250 cm⁻¹) .
  • ¹H NMR : Identify diastereotopic protons in the tetrahydropyrimido ring (δ 2.8–3.0 ppm) and aromatic substituents (δ 6.5–7.8 ppm). Use DMSO-d₆ to resolve NH signals .
  • EI-MS : Monitor molecular ion peaks (e.g., m/z 317 for chlorophenyl analogs) and fragmentation patterns to rule out impurities .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced solubility or target affinity?

  • Strategy : Perform DFT calculations to map electrostatic potential surfaces, highlighting regions for hydrophilic modifications (e.g., replacing 3-chlorobenzyl with polar groups). Molecular docking against purinergic receptors (e.g., A₂A) identifies steric clashes or hydrogen-bonding opportunities .
  • Validation : Compare predicted logP values with experimental HPLC retention times to assess hydrophobicity trends .

Q. What experimental approaches reconcile contradictory yield data in substituent-dependent syntheses?

  • Case Study : 9-(4′-Chlorophenyl) derivatives yield 71% vs. 60% for 9-(2′-chlorophenyl) analogs due to steric hindrance during cyclization .
  • Resolution :

  • Use in-situ FTIR to monitor intermediate formation rates.
  • Optimize stoichiometry (1.2–1.5 eq. of benzaldehyde) for sterically hindered substrates .

Q. How do solvent polarity and temperature gradients impact crystallization dynamics for X-ray-quality crystals?

  • Protocol : Slow evaporation from DMF/EtOH (1:3) at 4°C promotes ordered packing. For recalcitrant analogs, employ vapor diffusion with acetonitrile/water .
  • Data Interpretation : Compare unit cell parameters (e.g., a = 10.2 Å, b = 14.5 Å for related purines) to assess polymorphism risks .

Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions on the purine core?

  • Hypothesis : Electron-rich C-8 positions favor bromination due to resonance stabilization. Validate via kinetic isotope effects (KIE) using deuterated analogs .
  • Experimental Design : Track reaction progress with LC-MS and compare Hammett σ values for substituents at C-9 .

Notes

  • Cross-reference PubChem CID entries (e.g., 530.02 g/mol for analogs) for physicochemical data .

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